molecular formula C25H23NO6 B12159749 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12159749
M. Wt: 433.5 g/mol
InChI Key: RSZFFZKWZURBAV-UHFFFAOYSA-N
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Description

The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule featuring a pyrrolidine-2,3-dione core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the furan, methoxypropyl, and phenoxyphenyl groups through various substitution and condensation reactions. Key steps include:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through the cyclization of appropriate amide precursors under acidic or basic conditions.

    Introduction of the Furan Group: This step often involves a condensation reaction between a furan-2-carbaldehyde derivative and the pyrrolidine-2,3-dione core.

    Attachment of the Methoxypropyl Group: This can be done via nucleophilic substitution reactions using 3-methoxypropyl halides.

    Addition of the Phenoxyphenyl Group: This step typically involves a Friedel-Crafts alkylation reaction using phenoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially forming hydroxyl derivatives.

    Substitution: The methoxypropyl and phenoxyphenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxypropyl or phenoxyphenyl groups.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxyl derivatives of the pyrrolidine-2,3-dione core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests possible applications as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione involves interactions with specific molecular targets, such as enzymes or receptors. The furan and phenoxyphenyl groups can engage in π-π stacking interactions, while the hydroxy and methoxypropyl groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenyl)pyrrolidine-2,3-dione: Similar structure but lacks the phenoxy group.

    (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-chlorophenyl)pyrrolidine-2,3-dione: Similar structure with a chloro group instead of a phenoxy group.

Uniqueness

The presence of the phenoxyphenyl group in (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione provides unique electronic and steric properties, potentially enhancing its interactions with biological targets compared to similar compounds. This makes it a promising candidate for further research in various scientific fields.

Properties

Molecular Formula

C25H23NO6

Molecular Weight

433.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2-(3-phenoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H23NO6/c1-30-14-7-13-26-22(21(24(28)25(26)29)23(27)20-12-6-15-31-20)17-8-5-11-19(16-17)32-18-9-3-2-4-10-18/h2-6,8-12,15-16,22,28H,7,13-14H2,1H3

InChI Key

RSZFFZKWZURBAV-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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